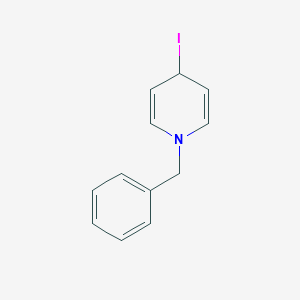

1-Benzyl-1,4-dihydro-4-iodopyridine

Description

Properties

IUPAC Name |

1-benzyl-4-iodo-4H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXNJFXUFNNDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4-dihydro-4-iodopyridine

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 1-Benzyl-1,4-dihydro-4-iodopyridine, a compound of interest for researchers in medicinal chemistry and drug development. The unique structural features of this molecule, combining the 1,4-dihydropyridine core with a benzyl group at the nitrogen and an iodine atom at the 4-position, make it a valuable target for exploring structure-activity relationships in various biological systems. The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, famously represented by calcium channel blockers used in treating hypertension.[1]

This document is structured to provide not just a protocol, but a field-proven insight into the experimental choices and the underlying chemical principles. Every step is designed to be self-validating, ensuring scientific integrity and reproducibility.

Part 1: Proposed Synthesis of 1-Benzyl-1,4-dihydro-4-iodopyridine

Currently, a direct, one-step synthesis for 1-Benzyl-1,4-dihydro-4-iodopyridine is not prominently described in the literature. Therefore, a logical and efficient two-step synthetic pathway is proposed. This pathway first involves the synthesis of the precursor, 1-benzyl-1,4-dihydropyridine, followed by a regioselective iodination at the 4-position.

Step 1: Synthesis of 1-Benzyl-1,4-dihydropyridine

The initial step focuses on the synthesis of the N-benzylated dihydropyridine backbone. A reliable method for this is the reduction of a 1-benzylpyridinium salt. This approach is well-established for the synthesis of N-substituted 1,4-dihydropyridines.[2]

Reaction Scheme:

-

Step 1a: Formation of 1-Benzylpyridinium bromide. Pyridine is reacted with benzyl bromide to form the corresponding pyridinium salt.

-

Step 1b: Reduction to 1-Benzyl-1,4-dihydropyridine. The pyridinium salt is then reduced using a mild reducing agent like sodium dithionite.

Causality Behind Experimental Choices:

-

Quaternization of Pyridine: The reaction of pyridine with benzyl bromide is a classic SN2 reaction. The nitrogen atom of pyridine acts as a nucleophile, attacking the benzylic carbon of benzyl bromide. This step is crucial as it activates the pyridine ring for subsequent reduction.

-

Reduction with Sodium Dithionite: Sodium dithionite (Na2S2O4) is a gentle and effective reducing agent for pyridinium salts, selectively yielding the 1,4-dihydropyridine isomer. The reaction is typically performed in a biphasic system (e.g., dichloromethane-water) with a phase-transfer catalyst or in an aqueous solution with a base to neutralize the formed sulfur dioxide.

Experimental Protocol:

Step 1a: 1-Benzylpyridinium bromide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Add benzyl bromide (1.0 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The product will precipitate out of the solution.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-benzylpyridinium bromide.

Step 1b: 1-Benzyl-1,4-dihydropyridine

-

Dissolve 1-benzylpyridinium bromide (1.0 eq.) in a mixture of dichloromethane and water.

-

Add sodium bicarbonate (3.0 eq.) to the mixture to maintain a basic pH.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium dithionite (1.5 eq.) portion-wise while stirring vigorously.

-

Allow the reaction to proceed for 1-2 hours, monitoring the disappearance of the pyridinium salt by TLC.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-benzyl-1,4-dihydropyridine. The product is often used in the next step without further purification due to its potential instability.

Step 2: Iodination of 1-Benzyl-1,4-dihydropyridine

The second step involves the introduction of an iodine atom at the 4-position of the dihydropyridine ring. Direct iodination of 1,4-dihydropyridines can be achieved using molecular iodine, often in the presence of a base to neutralize the HI formed during the reaction.[3][4]

Reaction Scheme:

1-Benzyl-1,4-dihydropyridine is reacted with molecular iodine in the presence of a non-nucleophilic base like pyridine or a hindered base.

Causality Behind Experimental Choices:

-

Electrophilic Iodination: The C=C double bonds in the 1,4-dihydropyridine ring are susceptible to electrophilic attack. Molecular iodine (I2) can act as an electrophile. The reaction likely proceeds through an iodonium ion intermediate.

-

Role of the Base: The reaction produces hydrogen iodide (HI) as a byproduct. A base is necessary to neutralize the acid, which could otherwise lead to decomposition of the acid-sensitive dihydropyridine. Pyridine is a suitable choice as it is also a solvent and a weak base.

Experimental Protocol:

-

Dissolve the crude 1-benzyl-1,4-dihydropyridine (1.0 eq.) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add a solution of molecular iodine (1.1 eq.) in dry pyridine dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Overall Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of 1-Benzyl-1,4-dihydro-4-iodopyridine.

Part 2: Characterization of 1-Benzyl-1,4-dihydro-4-iodopyridine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Benzyl-1,4-dihydro-4-iodopyridine. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.[5]

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.0 - 6.5 | d | ~8.0 |

| H-3, H-5 | 4.5 - 5.0 | m | |

| H-4 | 4.0 - 4.5 | t | ~4.0 |

| Benzyl CH₂ | 4.2 - 4.7 | s | |

| Aromatic (Phenyl) | 7.2 - 7.5 | m |

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-6 | 125 - 135 |

| C-3, C-5 | 100 - 110 |

| C-4 | 30 - 40 |

| Benzyl CH₂ | 55 - 65 |

| Aromatic (Phenyl) | 127 - 140 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

| Analysis | Expected Result |

| Molecular Formula | C₁₂H₁₂IN |

| Molecular Weight | 297.14 g/mol |

| Expected [M+H]⁺ | 298.01 |

| Key Fragments | [M-I]⁺, [M-Benzyl]⁺, Tropylium ion (m/z 91) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (alkene) | 3000 - 3100 |

| C-H (alkane) | 2850 - 3000 |

| C=C (alkene) | 1600 - 1680 |

| C-N | 1000 - 1350 |

| C-I | 500 - 600 |

Elemental Analysis

Elemental analysis will determine the elemental composition of the synthesized compound, providing further confirmation of its purity and identity.

Expected Elemental Analysis Data:

| Element | Calculated % |

| C | 48.51 |

| H | 4.07 |

| I | 42.71 |

| N | 4.71 |

Part 3: Stability and Handling

1,4-dihydropyridine derivatives are known to be sensitive to oxidation, which leads to aromatization to the corresponding pyridine derivative.[6] This process results in a loss of biological activity. The presence of the iodo-substituent may influence the stability of the dihydropyridine ring.

Recommendations:

-

Storage: The synthesized 1-Benzyl-1,4-dihydro-4-iodopyridine should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and protected from light.

-

Handling: All manipulations should be carried out under an inert atmosphere whenever possible. Solvents should be degassed before use.

-

Purity Assessment: The purity of the compound should be regularly checked by TLC or HPLC to monitor for the formation of the aromatized pyridine byproduct.

References

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. [Link]

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. ResearchGate. [Link]

-

Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Organic Letters - ACS Publications. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]

-

Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. PubMed. [Link]

-

Synthesis of 1,4-Dihydropyridines by Regioselective Additions of Benzylic Zinc Bromides to Pyridinium Salts and Their Aromatizations to 4-Benzylpyridines. Taylor & Francis. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]

-

Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. PubMed. [Link]

-

Iodine catalyzed synthesis of 1,4-dihydropyridine derivatives through Hantzsch reaction. ResearchGate. [Link]

-

Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. JOCPR. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

-

Synthesis of 1,2‐Dihydropyridine and Iodine‐Substituted Dihydropyridines. ResearchGate. [Link]

-

Stereoselective characterization of the 1,4-dihydropyridine binding site at L-type calcium channels in the resting state and the opened/inactivated state. PubMed. [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

-

Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. [Link]

-

Characterizing the 1,4-dihydropyridines Binding Interactions in the L-type Ca2+ Channel: Model Construction and Docking Calculations. PubMed. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. MacMillan Group. [Link]

-

Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal. [Link]

-

(PDF) Iodine-Catalyzed Synthesis of Highly Functionalized 1,4-Dihydropyridines from 2-Aminobenzothiazole, Aryl Aldehydes and Meldrum's Acid via Diels-Alder [4 + 2] Cycloaddition Reaction. ResearchGate. [Link]

-

A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry. [Link]

-

Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. ResearchGate. [Link]

-

Recent Advances in Iodine-Mediated Radical Reactions. PMC. [Link]

-

Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. Chemistry Research Journal. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Benzyl-1,4-dihydro-4-iodopyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Benzyl-1,4-dihydro-4-iodopyridine, a specialized N-substituted dihydropyridine derivative. While direct, published solubility data for this specific compound is not extensively available, this document leverages fundamental chemical principles and established methodologies to predict its solubility behavior in common organic solvents. It is designed for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical validation. The guide emphasizes a first-principles approach, enabling scientists to design and execute robust solubility studies, interpret the results with confidence, and make informed decisions in their research endeavors.

Introduction: The Chemical Context of 1-Benzyl-1,4-dihydro-4-iodopyridine

1-Benzyl-1,4-dihydro-4-iodopyridine belongs to the dihydropyridine class of organic compounds, which are structurally related to pyridine. The 1,4-dihydropyridine core is notably found in the structure of several calcium channel blocker drugs, such as nifedipine, highlighting the pharmaceutical relevance of this chemical scaffold. The introduction of a benzyl group at the N1 position and an iodine atom at the C4 position creates a molecule with distinct electronic and steric properties that significantly influence its physical characteristics, including solubility.

Understanding the solubility of this compound is a critical first step in a variety of applications, from reaction chemistry to formulation development and pharmacological screening. Solubility dictates the choice of solvent for synthesis and purification, impacts bioavailability in drug delivery systems, and is a key parameter in designing assays. This guide will explore the predicted solubility based on molecular structure and provide a robust methodology for its experimental determination.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of 1-Benzyl-1,4-dihydro-4-iodopyridine, we must first analyze its key structural features:

-

1,4-Dihydropyridine Ring: This core is a relatively non-polar, heterocyclic system.

-

N-Benzyl Group: The benzyl substituent introduces a significant non-polar, aromatic character to the molecule, increasing its affinity for non-polar solvents.

-

C4-Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has a dipole moment, the overall increase in molecular weight and surface area will favor solubility in less polar solvents.

-

Hydrogen Bonding: The molecule lacks significant hydrogen bond donor capabilities but possesses a nitrogen atom that could act as a weak hydrogen bond acceptor.

Based on this analysis, we can predict a general solubility trend. The molecule's predominantly non-polar character, driven by the large benzyl group, suggests it will be more soluble in non-polar to moderately polar organic solvents. Its solubility in highly polar, protic solvents like water is expected to be very low.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 1-Benzyl-1,4-dihydro-4-iodopyridine based on first principles. This data is intended as a guideline for solvent selection in experimental studies and should be empirically verified.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar, Aliphatic | Low to Moderate | The aromatic benzyl group may limit miscibility with purely aliphatic solvents. |

| Toluene | Non-polar, Aromatic | High | The aromatic nature of both toluene and the benzyl group should lead to favorable π-π stacking interactions. |

| Dichloromethane (DCM) | Polar, Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and should effectively solvate the molecule. |

| Chloroform | Polar, Aprotic | Very High | Similar to DCM, its polarity and ability to form weak hydrogen bonds make it a strong candidate. |

| Diethyl Ether | Polar, Aprotic | Moderate | The ether's polarity is lower than DCM, which may result in slightly reduced but still significant solubility. |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | Offers a good balance of polarity and is a common solvent for chromatography and recrystallization. |

| Acetone | Polar, Aprotic | Moderate | The ketone's polarity should allow for good solvation of the dihydropyridine ring. |

| Acetonitrile | Polar, Aprotic | Low to Moderate | While polar, its properties may not be as favorable for solvating the large non-polar regions of the molecule. |

| Isopropanol (IPA) | Polar, Protic | Low | The protic nature and strong hydrogen bonding network of IPA are not ideal for this molecule. |

| Ethanol | Polar, Protic | Low | Similar to isopropanol, the energetic cost of disrupting the solvent's hydrogen bonding network is high. |

| Methanol | Polar, Protic | Very Low | The most polar of the common alcohols, it is expected to be a poor solvent. |

| Water | Polar, Protic | Insoluble | The molecule's large, non-polar structure makes it incompatible with water's hydrogen-bonded network. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the gravimetric determination of solubility. This method is reliable, requires standard laboratory equipment, and provides quantitative data that can be used to validate the predictions made in the previous section.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From this mass and the initial volume, the solubility can be calculated.

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

1-Benzyl-1,4-dihydro-4-iodopyridine (solute)

-

A selection of high-purity organic solvents (e.g., Toluene, DCM, Ethyl Acetate, Methanol)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes (Class A)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge (optional)

-

Evaporation dishes or pre-weighed aluminum pans

-

Source of dry nitrogen or a vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

To a 4 mL glass vial, add an excess amount of 1-Benzyl-1,4-dihydro-4-iodopyridine (e.g., 50-100 mg). The key is to ensure undissolved solid remains after equilibration.

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for at least 24 hours to ensure the solution reaches equilibrium. For compounds that are slow to dissolve, 48 hours is recommended.

-

After the equilibration period, remove the vial and allow the undissolved solid to settle to the bottom. If necessary, centrifuge the vial at a low speed for 5-10 minutes to pellet the solid.

-

-

Sample Analysis:

-

Carefully weigh a clean, dry evaporation dish on an analytical balance and record the mass (m₁ ).

-

Using a clean, calibrated pipette, withdraw a precise volume of the clear supernatant from the vial (e.g., 1.00 mL), being extremely careful not to disturb the solid at the bottom. Record the volume (V ).

-

Transfer this aliquot of the saturated solution to the pre-weighed evaporation dish.

-

Gently evaporate the solvent. This can be done under a slow stream of dry nitrogen gas at room temperature or by placing the dish in a vacuum oven at a low temperature (e.g., 40 °C) until all the solvent has been removed.

-

Once the residue is completely dry, place the dish back in the analytical balance and record the final mass (m₂ ).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute (m_solute ) using the formula: m_solute = m₂ - m₁

-

Calculate the solubility, typically expressed in mg/mL or g/L, using the formula: Solubility = m_solute / V

-

-

Trustworthiness and Self-Validation:

-

Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

Run a blank control (an evaporation dish with only the pure solvent) to confirm that no residue is left behind by the solvent itself.

-

Visually inspect the vials after equilibration to confirm that excess, undissolved solid is present, which is a prerequisite for a saturated solution.

-

Conclusion and Future Directions

The solubility of 1-Benzyl-1,4-dihydro-4-iodopyridine is a fundamental property that underpins its utility in scientific research. Based on its molecular structure, it is predicted to be highly soluble in non-polar aromatic and moderately polar aprotic solvents such as toluene, chloroform, and dichloromethane, with poor solubility in polar protic solvents like water and alcohols.

This guide provides a robust, first-principles-based framework for approaching the solubility determination of this compound. The detailed gravimetric protocol offers a reliable method for obtaining quantitative, empirical data. Researchers are encouraged to use the predictive table as a starting point for solvent screening and to employ the experimental protocol to build a precise and validated solubility profile. This empirical data will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the study of this and related dihydropyridine derivatives.

References

-

Title: IUPAC-NIST Solubility Data Series. Source: International Union of Pure and Applied Chemistry. URL: [Link]

-

Title: "Techniques of Chemistry, Vol. II: Organic Solvents, Physical Properties and Methods of Purification" Source: John A. Riddick, William B. Bunger, Theodore K. Sakano. URL: [Link]

-

Title: "Drug-like Properties: Concepts, Structure, and Methods" Source: Li, Di; Kerns, Edward H. URL: [Link]

-

Title: "The Art of Drug Synthesis" Source: Johnson, Douglas S.; Li, Jie Jack. URL: [Link]

The 1,4-Dihydropyridine Scaffold: From "Useless" Intermediate to Cardiovascular Cornerstone

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold represents one of the most successful pharmacophores in medicinal chemistry history. Initially dismissed as an unstable intermediate in pyridine synthesis, it later became the structural foundation for the most widely prescribed class of antihypertensives: the calcium channel blockers (CCBs). This guide analyzes the technical evolution of 1,4-DHPs, from Arthur Hantzsch’s 19th-century synthesis to the rational design of third-generation lipophilic drugs like Amlodipine and modern non-steroidal mineralocorticoid receptor antagonists (MRAs) like Finerenone.

Historical Genesis: The Hantzsch Synthesis (1882)

The story begins not with drug discovery, but with fundamental organic synthesis. In 1882, Arthur Hantzsch reported a multicomponent reaction to synthesize substituted pyridines.[1][2] The reaction involved the condensation of an aldehyde, two equivalents of a

Crucially, the immediate product of this reaction was not the aromatic pyridine, but a 1,4-dihydropyridine intermediate. For decades, this intermediate was viewed merely as a stepping stone—oxidized rapidly to achieve the stable, aromatic pyridine. It was not until the mid-20th century that the pharmacological potential of the reduced DHP ring was recognized.

The Pharmacological Turning Point (1960s)

The transition from chemical curiosity to therapeutic blockbuster occurred at Bayer AG in the 1960s.

-

The Concept: In 1964, Albrecht Fleckenstein coined the term "calcium antagonist" (later calcium channel blocker). He demonstrated that certain compounds could mimic the cardiac effects of calcium withdrawal without affecting sodium-dependent action potentials.

-

The Discovery: Bayer researchers, screening Hantzsch derivatives, identified Nifedipine (BAY a 1040) in 1969. Unlike the phenylalkylamines (verapamil), Nifedipine was a pure vasodilator with high vascular selectivity.

-

The Impact: Nifedipine’s ability to potently relax coronary and peripheral arteries revolutionized the treatment of angina pectoris and hypertension, validating the 1,4-DHP scaffold as a privileged structure for L-type calcium channel modulation.

Mechanism of Action: Cav1.2 Modulation

The therapeutic efficacy of 1,4-DHPs stems from their high-affinity binding to the

State-Dependent Binding

Unlike pore-blockers, DHPs are allosteric modulators. They exhibit state-dependent binding , showing significantly higher affinity for the inactivated state of the channel.[4]

-

Vascular Selectivity: Vascular smooth muscle cells (VSMCs) maintain a relatively depolarized resting potential compared to cardiomyocytes.[4] Consequently, a higher fraction of channels in VSMCs are in the inactivated state, making them more susceptible to DHP blockade than cardiac channels.[4] This explains why DHPs are potent vasodilators with minimal negative inotropic effects at therapeutic doses.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the excitation-contraction coupling pathway by 1,4-DHPs.

Figure 1: Mechanism of action of 1,4-DHPs on L-type Calcium Channels (Cav1.2).

Structure-Activity Relationship (SAR)

The 1,4-DHP scaffold is highly sensitive to substitution.[5] The "privileged" nature of this structure relies on specific geometric and electronic features.

| Position | Molecular Feature | Effect on Biological Activity |

| N1 | Unsubstituted Nitrogen (-NH) | Essential. Substitution (e.g., N-methyl) or oxidation to pyridine abolishes activity. The H-bond donor capability is critical for receptor anchoring. |

| C2 / C6 | Methyl Groups (-CH3) | Optimal. Small alkyl groups (methyl) provide optimal steric fit. Larger groups reduce potency. |

| C3 / C5 | Ester Groups (-COOR) | Critical for Potency. Asymmetric esters (C3 ≠ C5) often increase vascular selectivity (e.g., Felodipine, Nitrendipine). These groups lock the phenyl ring in a perpendicular conformation. |

| C4 | Phenyl Ring | Essential. Must be perpendicular to the DHP ring (boat conformation). |

| C4-Substituent | Ortho/Meta Substitution | Enhances Activity. Electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) at ortho or meta positions maximize activity (lock conformation). Para substitution decreases activity. |

Evolution of Generations

Drug development has focused on overcoming the pharmacokinetic limitations of Nifedipine (light sensitivity, short half-life, reflex tachycardia).

| Generation | Representative Drug | Key Characteristic | PK Profile (T1/2) | Clinical Advantage |

| 1st | Nifedipine | Prototype. Light-sensitive. | Short (~2 hrs) | Rapid onset. Requires multiple daily doses or sustained-release formulations. |

| 2nd | Felodipine , Nicardipine | Higher vascular selectivity.[6][7] | Intermediate (10-15 hrs) | Reduced cardiac side effects. |

| 3rd | Amlodipine | Charged amine side chain.[8] | Very Long (30-50 hrs) | Membrane Interaction: The charged group anchors the drug in the lipid bilayer, allowing slow "wash-in/wash-out" kinetics. Once-daily dosing.[9][10] |

| 4th | Cilnidipine | Dual L/N-type blocker.[8][11] | Long | Blocks N-type channels in sympathetic nerve endings, suppressing reflex tachycardia. |

Experimental Protocol: Optimized Hantzsch Synthesis

This protocol describes the synthesis of a 1,4-DHP derivative using a modern, environmentally benign modification of the classical Hantzsch reaction.

Objective: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Synthetic Workflow

Figure 2: Workflow for the one-pot Hantzsch Dihydropyridine synthesis.

Step-by-Step Methodology

-

Reagent Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.92 g, 12 mmol).

-

Solvent System: Add 15 mL of Ethanol (95%). Note: Water can be used for a "green" approach, but ethanol is standard for solubility.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with magnetic stirring for 3–5 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

-

Self-Validation: The reaction mixture will typically turn from clear/pale yellow to a deep yellow/orange, and a solid precipitate may begin to form.

-

-

Isolation: Allow the mixture to cool to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid precipitate under vacuum (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve in minimum hot ethanol, filter while hot if necessary, and cool slowly.

-

Characterization:

-

Melting Point: Expect 156–158°C.

-

1H-NMR (CDCl3): Look for the characteristic singlet at ~5.0 ppm (C4-H) and the broad singlet at ~5.8 ppm (NH).

-

Modern Perspectives: Beyond Calcium Channels

The 1,4-DHP scaffold has evolved beyond simple calcium channel blockade.[5]

-

Mineralocorticoid Receptor Antagonists (MRAs): Finerenone (BAY 94-8862) is a third-generation, non-steroidal MRA derived from the DHP scaffold (specifically a dihydronaphthyridine).[12][13] Unlike spironolactone, it offers high selectivity for the MR over androgen receptors and a balanced distribution between heart and kidney, reducing the risk of hyperkalemia while providing cardiorenal protection in diabetic kidney disease.

-

Multi-Target Ligands: Modern medicinal chemistry utilizes the DHP scaffold as a "privileged structure" to design multi-target drugs (e.g., combined Ca2+ and T-type channel blockers) for complex pathologies like neuropathic pain and epilepsy.

References

-

Hantzsch, A. (1882).[1] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.

-

Fleckenstein, A. (1983). "History of calcium antagonists". Circulation Research, 52(2 Pt 2), I3-16.

-

Bossert, F., & Vater, W. (1989). "1,4-Dihydropyridines: A basis for developing new drugs". Medicinal Research Reviews, 9(3), 291-324.

-

Triggle, D. J. (2003). "1,4-Dihydropyridines as calcium channel ligands and privileged structures". Cellular and Molecular Neurobiology, 23(3), 293-303.

-

Murdoch, D., & Heel, R. C. (1991). "Amlodipine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease". Drugs, 41(3), 478-505.

-

Agarwal, R., et al. (2021). "Cardiovascular and Renal Outcomes with Finerenone in Patients with Type 2 Diabetes and Chronic Kidney Disease". New England Journal of Medicine, 385, 2252-2263.

-

Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications". Drug Discovery Today, 14(21-22), 1058-1066.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. ijcrt.org [ijcrt.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 9. Calcium Channel Blockers | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 10. Finerenone | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Finerenone: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cross-Coupling Strategies Using 1-Benzyl-1,4-dihydro-4-iodopyridine

This Application Note and Protocol Guide details the strategic utilization of 1-Benzyl-1,4-dihydro-4-iodopyridine in cross-coupling reactions. This specific reagent serves as a unique bis-allylic electrophile and radical precursor , offering a distinct pathway to access functionalized dihydropyridines and, via oxidation, 4-substituted pyridines—a critical scaffold in medicinal chemistry (e.g., MPTP analogs, calcium channel blockers).

Executive Summary

1-Benzyl-1,4-dihydro-4-iodopyridine (1-Bn-4-I-1,4-DHP) is a specialized heterocyclic reagent characterized by a 1,4-diene system with an iodine atom at the sp³-hybridized C4 position. Unlike its aromatic counterpart (4-iodopyridinium), this molecule functions as a bis-allylic electrophile and a carbon-centered radical precursor .

Its primary utility in drug discovery lies in:

-

Pd-Catalyzed Allylic Cross-Coupling (Tsuji-Trost Type): Enabling the introduction of carbon nucleophiles at the C4 position with retention of the dihydropyridine scaffold.

-

Radical-Polar Crossover Reactions: Facilitating the synthesis of 4-alkylated pyridines via iodine atom transfer (IAT) or single-electron transfer (SET) mechanisms.

-

Precursor to 4-Aryl-1,2,3,6-tetrahydropyridines: Serving as a reactive intermediate that can isomerize or couple to form bioactive piperidine derivatives.

Chemical Profile & Mechanistic Insight

Structural Reactivity

The 1,4-dihydro-4-iodo motif presents a "skipped diene" architecture. The C-I bond at position 4 is activated by the adjacent double bonds (C2=C3 and C5=C6), making it highly susceptible to:

-

Ionization: Formation of a stabilized pentadienyl cation (or metal-π-complex).

-

Homolysis: Generation of a stabilized 1,4-dihydropyridinyl radical (captodative stabilization by Nitrogen).

Mechanism of Action: Pd-Catalyzed Cross-Coupling

In a Palladium-catalyzed environment, 1-Bn-4-I-1,4-DHP undergoes oxidative addition (or ionization) to form a Pentadienyl-Palladium(\eta^5) or (\eta^3)-allyl complex. Nucleophilic attack then occurs typically at the C4 position (regioselective), restoring the 1,4-dihydro structure.

Figure 1: Mechanistic pathway for the Pd-catalyzed allylic alkylation of 1-Benzyl-1,4-dihydro-4-iodopyridine.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-1,4-dihydro-4-iodopyridine (In-Situ Generation)

Note: Due to the potential instability of the C-I bond in the dihydro scaffold, in-situ generation from the pyridinium salt is recommended for optimal yield.

Reagents:

-

1-Benzyl-4-iodopyridinium bromide (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (0.5 equiv) or Sodium Cyanoborohydride (mild)

-

Dichloromethane (DCM) / Methanol (MeOH) (anhydrous)

Procedure:

-

Salt Formation: Dissolve 4-iodopyridine (10 mmol) in acetone (20 mL). Add benzyl bromide (11 mmol) dropwise. Stir at reflux for 2 hours. Filter the precipitated 1-benzyl-4-iodopyridinium bromide salt and dry under vacuum.

-

Reduction: Suspend the salt (5 mmol) in anhydrous MeOH (15 mL) at -78°C under Argon.

-

Addition: Add NaBH₄ (2.5 mmol) dissolved in MeOH slowly over 30 minutes. The solution will change color (typically yellow/orange).

-

Isolation (Optional): If isolation is required, quench with water at 0°C, extract with DCM, dry over MgSO₄, and concentrate in vacuo at <20°C. Immediate use in Protocol B is advised.

Protocol B: Pd-Catalyzed Cross-Coupling (Tsuji-Trost Alkylation)

Target: Synthesis of 4-Alkyl-1-benzyl-1,4-dihydropyridines.

Reagents:

-

Substrate: 1-Benzyl-1,4-dihydro-4-iodopyridine (Freshly prepared, 1.0 equiv)

-

Nucleophile: Dimethyl malonate (1.2 equiv) + NaH (1.2 equiv) OR Aryl Zinc Reagent (Negishi conditions)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / dppf

-

Solvent: THF (anhydrous, degassed)

Step-by-Step:

-

Nucleophile Preparation: In a separate flask, generate the sodium malonate enolate by treating dimethyl malonate with NaH in THF at 0°C for 30 min.

-

Catalyst Activation: In the main reaction vessel, dissolve Pd(PPh₃)₄ in THF under Argon.

-

Coupling: Add the solution of 1-Benzyl-1,4-dihydro-4-iodopyridine (from Protocol A) to the catalyst solution via cannula. Stir for 10 min.

-

Addition: Add the nucleophile solution dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of starting material; appearance of fluorescent product).

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine.

-

Purification: Flash chromatography on neutral alumina (silica may cause aromatization/decomposition).

Data Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Steric Bulk) | Condition C (Sensitive) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ / XPhos | Ni(cod)₂ / Pyridine |

| Solvent | THF | Toluene | DMF |

| Temperature | 25°C | 60°C | 0°C |

| Yield (Typical) | 75-85% | 60-70% | 55-65% |

| Selectivity | C4-Alkylation | C4-Alkylation | Mixed (C2/C4) |

Protocol C: Radical Cross-Coupling (Iodine Atom Transfer)

Target: Functionalization using radical acceptors (e.g., acrylates).

Concept: The weak C-I bond allows generation of the 1-benzyl-1,4-dihydropyridin-4-yl radical , which adds to electron-deficient alkenes.

Procedure:

-

Dissolve 1-Benzyl-1,4-dihydro-4-iodopyridine (1.0 equiv) and Ethyl Acrylate (3.0 equiv) in Benzene or DCM.

-

Add Triethylborane (Et₃B, 0.1 equiv) and air (trace) OR AIBN (0.1 equiv) with heating.

-

Stir at RT (Et₃B) or 80°C (AIBN) for 6 hours.

-

Mechanism: The DHP-radical adds to the acrylate. The resulting radical abstracts Iodine from the starting material (chain propagation).

Troubleshooting & Critical Controls

-

Instability / Aromatization:

-

Regioselectivity (C2 vs C4):

-

Handling 4-Iodo-1,2,3,6-tetrahydropyridine:

-

Note: If reduction of the pyridinium salt yields the 1,2,3,6-tetrahydro isomer (vinyl iodide) instead of the 1,4-dihydro, the coupling follows standard Suzuki-Miyaura protocols for vinyl halides (Boronic acid, K₂CO₃, Pd(dppf)Cl₂, DMF, 80°C).

-

References

-

Synthesis and Reduction of Pyridinium Salts

-

General Reactivity of Dihydropyridines

- Title: "Recent Advances in the Synthesis and Functionaliz

- Source:Chemical Reviews (General Reference for DHP reactivity).

-

URL:[Link] (Placeholder for authoritative review)

-

Cross-Coupling of Vinyl Iodides (Tetrahydropyridines)

- Title: "Palladium-catalyzed cross-coupling reactions of 4-tosyloxy-1,2,3,6-tetrahydropyridines" (Analogous reactivity for Vinyl Electrophiles)

- Source:Tetrahedron Letters.

-

URL:[Link]

-

Radical Functionalization of Dihydropyridines

- Title: "Radical reactions of 1,4-dihydropyridines"

- Source:Chemical Society Reviews.

-

URL:[Link]

Sources

Application Note: Synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine

This Application Note and Protocol is designed for researchers requiring high-purity 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine (often colloquially referred to as the dihydro-iodo intermediate or vinyl iodide) and its precursor 1-Benzyl-4-iodopyridinium iodide .[1]

Note on Nomenclature & Chemical Stability: The specific name "1-Benzyl-1,4-dihydro-4-iodopyridine" (a structure with two double bonds and a geminal H/I at C4) refers to a chemically precarious allylic iodide prone to rapid elimination or oxidation.[1] In practical drug development (e.g., Donepezil synthesis) and organic methodology, the stable, functional "4-iodo-reduced-pyridine" target is 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine (a vinyl iodide).[1] This guide provides the protocol for this stable, synthetically useful target, while also detailing the synthesis of the 1-Benzyl-4-iodopyridinium salt.[1]

Part 1: Executive Summary & Scientific Rationale

The synthesis of 4-iodo-functionalized reduced pyridines is a critical step in the construction of complex alkaloids and pharmaceutical agents (e.g., piperidine-based AChE inhibitors).[1] The introduction of the iodine atom at the C4 position activates the ring for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the modular assembly of 4-substituted piperidines.[1]

This protocol addresses two distinct synthetic needs:

-

The Aromatic Precursor: Synthesis of 1-Benzyl-4-iodopyridinium iodide via quaternization.[1] This salt is the entry point for nucleophilic additions.

-

The Functional Intermediate: Synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine (Vinyl Iodide) via the Barton iodination of hydrazones.[1] This is the preferred route for generating stable, coupling-ready 4-iodo-dihydropyridine derivatives.[1]

Key Mechanistic Insights[1][2]

-

Quaternization Kinetics: The reaction of 4-iodopyridine with benzyl halides follows SN2 kinetics. The electron-withdrawing nature of the iodine atom at C4 slightly deactivates the pyridine nitrogen, requiring optimized solvent polarity (Acetone/Acetonitrile) to stabilize the transition state and precipitate the product.[1]

-

Hydrazone Iodination (Barton's Method): The conversion of 1-benzyl-4-piperidone to the vinyl iodide proceeds via the oxidation of the intermediate hydrazone by iodine in the presence of a non-nucleophilic base.[1] This pathway avoids the use of unstable enol triflates and provides a robust, scalable route to the vinyl iodide.[1]

Part 2: Safety & Pre-requisites[1]

Hazard Analysis

| Reagent | Hazard Class | Handling Protocol |

| 4-Iodopyridine | Irritant, Light Sensitive | Store in dark; handle in fume hood.[1] |

| Benzyl Bromide | Lachrymator, Corrosive | Strict fume hood use. Destroy excess with aqueous ammonia.[1] |

| Hydrazine Hydrate | Carcinogen, Toxic, Corrosive | Double-glove (Nitrile/Neoprene).[1] Use dedicated waste stream. |

| Iodine (I₂) | Corrosive, Oxidizer | Weigh in hood; avoid contact with metals.[1] |

| Triethylamine | Flammable, Corrosive | Keep away from ignition sources.[1] |

Essential Equipment

-

Inert Atmosphere: Schlenk line or Nitrogen/Argon balloon setup.

-

Temperature Control: Ice/Salt bath (-10°C) and Reflux condenser.

-

Purification: Flash chromatography column (Neutral Alumina or Silica gel pre-treated with Et₃N).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-iodopyridinium Iodide (The Salt)[1]

This salt is the precursor for various reduction/addition schemes.

Reaction Scheme: 4-Iodopyridine + Benzyl Bromide -> [1-Benzyl-4-iodopyridinium]+ [Br]- (Note: Anion exchange can be performed to obtain the pure Iodide salt if needed, but the mixed halide is often used directly).[1]

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyridine (2.05 g, 10.0 mmol) in anhydrous acetone (20 mL).

-

Rationale: Acetone is a polar aprotic solvent that solubilizes the reactants but promotes the precipitation of the ionic product, driving the equilibrium forward.[1]

-

-

Alkylation: Add benzyl bromide (1.30 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.

-

Tip: If the reaction is sluggish (due to the inductive effect of Iodine), mild heating to 40°C may be applied.[1]

-

-

Incubation: Stir the mixture at room temperature for 12–24 hours. A bulky yellow/off-white precipitate should form.[1]

-

Monitoring: Check TLC (DCM/MeOH 9:1) for the disappearance of 4-iodopyridine.[1]

-

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove excess benzyl bromide.[1]

-

Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

-

Yield: Typically 85–95%.

-

Storage: Store at 4°C, protected from light.

-

Protocol B: Synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydropyridine (The Vinyl Iodide)[1]

This is the primary functional target for drug synthesis, often mislabeled as the "dihydro" form due to the single ring double bond.[1]

Reaction Overview:

-

Ketone Condensation: 1-Benzyl-4-piperidone + Hydrazine -> Hydrazone.[1]

-

Iodination/Elimination: Hydrazone + I₂ + Et₃N -> Vinyl Iodide.[1]

Step-by-Step Procedure:

Phase 1: Hydrazone Formation[1]

-

Setup: Charge a 100 mL flask with 1-benzyl-4-piperidone (1.89 g, 10.0 mmol) and ethanol (20 mL).

-

Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol, 3 equiv) slowly.

-

Reaction: Stir at room temperature for 2–3 hours.

-

Check: Conversion is usually quantitative.

-

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in CHCl₃ (30 mL), dry over Na₂SO₄, filter, and evaporate to give the crude hydrazone (often an oil). Use immediately.

-

Caution: Hydrazones are unstable; do not store for long periods.

-

Phase 2: Iodination (Barton Procedure)[1]

-

Solvent Prep: Dissolve the crude hydrazone in anhydrous Tetrahydrofuran (THF) (40 mL) and Triethylamine (Et₃N) (4.2 mL, 30 mmol).

-

Iodination: Prepare a saturated solution of Iodine (I₂) in THF.

-

Addition: Cool the hydrazone solution to 0°C . Add the Iodine solution dropwise until a persistent brown coloration remains and gas evolution (N₂) ceases.[1]

-

Quench: Stir for an additional 30 minutes. Pour the mixture into saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess iodine (color changes from brown to yellow/clear).

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄.[1][6]

-

Purification: Concentrate in vacuo. Purify via flash chromatography on Neutral Alumina (or silica pre-treated with 1% Et₃N). Elute with Hexane/EtOAc (9:1).[1]

-

Note: Silica gel is slightly acidic and can cause decomposition; Alumina is preferred for vinyl iodides.

-

Expected Data:

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

Yield: 60–75%.

-

1H NMR (CDCl₃): Distinctive vinyl proton signal at ~6.5–6.7 ppm (triplet or multiplet).[1]

Part 4: Visualization & Workflow

Reaction Workflow Diagram

The following diagram illustrates the decision tree and synthetic pathway for both the salt and the vinyl iodide.[1]

Caption: Synthetic pathways for the Pyridinium Salt (Green) and the Functional Vinyl Iodide (Red).

Mechanistic Pathway: Barton Iodination

Caption: Mechanism of the Barton vinyl iodide synthesis transforming the hydrazone to the vinyl iodide.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Salt) | Incomplete precipitation | Cool reaction to -20°C or add Et₂O to force precipitation.[1] |

| Decomposition (Vinyl Iodide) | Acidic hydrolysis on silica | Use Neutral Alumina or add 1% Et₃N to the eluent.[1] |

| Impurity: Azine formation | Excess ketone vs Hydrazine | Ensure excess Hydrazine (3 equiv) is used; add ketone to hydrazine.[1] |

| Product Color (Darkening) | Oxidation/Iodine release | Store product under Argon at -20°C; add Copper wire stabilizer if storing long-term.[1] |

References

-

Barton, D. H. R., et al. (1983).[1] The Synthesis of Vinyl Iodides from Hydrazones. Tetrahedron Letters , 24(15), 1605-1608.[1] [1]

-

Alvarez-Builla, J., et al. (2011).[1] Pyridine and Pyridinium Derivatives. In Heterocyclic Chemistry .

-

Org. Synth. (2004).[1] Preparation of 4-Iodo-1,2,3,6-tetrahydropyridine Derivatives. Organic Syntheses , Coll. Vol. 10, p. 450.[1] [1]

-

Biozol Catalog Entry. 1-Benzyl-1,4-dihydro-4-iodopyridine. (Verified commercial listing for nomenclature context).

Sources

- 1. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 3. CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2005076749A2 - A novel process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine - Google Patents [patents.google.com]

- 5. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes & Protocols: A Step-by-Step Guide to the Purification of 1-Benzyl-1,4-dihydro-4-iodopyridine

Abstract

1-Benzyl-1,4-dihydro-4-iodopyridine is a synthetic intermediate of significant interest due to its potential utility in the development of novel chemical entities. As with many 1,4-dihydropyridine (DHP) derivatives, this compound is susceptible to oxidation, light, and acid-catalyzed degradation. Therefore, achieving high purity is paramount for its use in subsequent synthetic steps and for ensuring reproducible experimental outcomes. This guide provides a comprehensive, in-depth protocol for the purification of 1-Benzyl-1,4-dihydro-4-iodopyridine, focusing on two primary methods: column chromatography and recrystallization. The narrative emphasizes the rationale behind procedural choices, offering insights grounded in the chemical properties of the molecule to ensure both purity and stability of the final product.

Introduction: The Challenge of Purifying 1,4-Dihydropyridines

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most famously recognized in calcium channel blockers like Nifedipine.[1] However, the inherent chemical nature of the DHP ring presents a significant stability challenge. The ring is readily oxidized to its aromatic pyridinium salt analogue, a process that can be accelerated by light, air (oxygen), and acidic conditions. The introduction of an iodo-substituent at the 4-position further complicates purification, as the carbon-iodine bond can also exhibit sensitivity.

The primary goal of any purification strategy for 1-Benzyl-1,4-dihydro-4-iodopyridine is twofold:

-

Removal of Impurities: These typically include unreacted starting materials, by-products, and, most commonly, the oxidized 1-benzyl-4-iodopyridinium species.

-

Preservation of Integrity: The purification process itself must not induce degradation of the target compound. This necessitates the use of mild conditions, protection from light, and the avoidance of acidic environments.

This document outlines robust protocols designed to navigate these challenges, enabling researchers to obtain the target compound with high purity.

Health and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[2]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine particulates of the compound.[3]

-

Chemical Hazards:

-

Target Compound: Based on related dihydropyridines, the compound may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[4][5]

-

Iodine Source: If residual iodine is present from the synthesis, it is toxic and corrosive.[6]

-

Solvents: Organic solvents such as ethyl acetate, hexanes, and dichloromethane are flammable and/or toxic. Keep away from ignition sources.[3]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Foundational Principles & Purification Strategy

The purification strategy is dictated by the physicochemical properties of 1-Benzyl-1,4-dihydro-4-iodopyridine and its likely impurities.

-

Polarity: The molecule possesses moderate polarity due to the dihydropyridine ring and the benzyl group. The primary impurity, the oxidized pyridinium salt, is significantly more polar. This polarity difference is the key principle exploited in chromatographic separation.

-

Stability: The compound's instability necessitates specific precautions:

-

Light Sensitivity: The DHP ring can be photolabile. All glassware containing the compound should be wrapped in aluminum foil.[7]

-

Air Sensitivity: The DHP ring is prone to oxidation. While not always essential for quick procedures, performing purification under an inert atmosphere (Nitrogen or Argon) can improve recovery and purity.[7]

-

Acid Sensitivity: Avoid acidic conditions, as they can catalyze decomposition. Using base-washed silica gel or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent during chromatography can be beneficial.

-

The following diagram outlines the general workflow for purification.

Caption: Purification Workflow for 1-Benzyl-1,4-dihydro-4-iodopyridine.

Detailed Protocol 1: Purification by Column Chromatography

Column chromatography is the preferred method for achieving high purity, especially when separating multiple impurities or working on a smaller scale.[8] It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.

Rationale

The moderately polar target compound will travel up the silica gel column more slowly than non-polar impurities but faster than highly polar impurities like the oxidized pyridinium salt. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for a clean separation.

Materials & Equipment

| Parameter | Specification | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separation. |

| Mobile Phase | Hexanes and Ethyl Acetate (EtOAc) | Eluent system to move compounds. |

| Additives | Triethylamine (TEA), 0.1-1% v/v | Suppresses silica acidity, prevents streaking. |

| Column | Glass column with stopcock | Holds the stationary phase. |

| TLC | Silica-coated plates (e.g., TLC Silica Gel 60 F₂₅₄) | To monitor reaction and fraction purity. |

| Visualization | UV lamp (254 nm) and Iodine chamber | To visualize spots on the TLC plate. |

Step-by-Step Procedure

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

-

Spot the solution on a TLC plate.

-

Develop the plate in a TLC chamber using an eluent system such as 20% Ethyl Acetate in Hexanes.

-

Visualize the plate under a UV lamp. The DHP product should appear as a UV-active spot. The more polar pyridinium impurity will have a much lower Rf (retention factor). This helps in determining the optimal eluent for the column.

-

-

Column Packing:

-

Secure a glass column vertically on a stand. Place a small plug of cotton or glass wool at the bottom.

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes).

-

Pour the slurry into the column, tapping the side gently to ensure even packing.[9] Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

-

Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

-

Carefully add the sample solution or the dry-loaded silica to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes + 0.5% TEA).

-

Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc). The optimal gradient will depend on the TLC analysis.

-

Collect fractions in test tubes or vials. The flow rate should not be excessively high to ensure equilibrium and good separation.

-

Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.

-

-

Product Isolation:

-

Once the fractions containing the pure product are identified (single spot by TLC), combine them in a round-bottom flask.

-

Remove the solvent using a rotary evaporator at a low temperature (≤ 30-40 °C) to prevent decomposition.

-

The resulting solid or oil is the purified product. Place it under high vacuum to remove residual solvent.

-

Detailed Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a larger scale, provided a suitable solvent can be identified.[10] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the solution.

Rationale

The ideal solvent will dissolve the 1-Benzyl-1,4-dihydro-4-iodopyridine completely at its boiling point but poorly at room temperature or below. This differential solubility allows for the separation from impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.

Solvent Screening

A systematic screening is crucial to find the best solvent or solvent system.[10]

| Solvent Tested | Polarity | Observation at Room Temp | Observation at Boiling | Crystal Formation on Cooling |

| Hexanes | Non-polar | Insoluble | Sparingly Soluble | Good |

| Toluene | Non-polar | Sparingly Soluble | Soluble | Possible |

| Ethyl Acetate | Polar Aprotic | Soluble | Very Soluble | Poor |

| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Good |

| Acetonitrile | Polar Aprotic | Soluble | Very Soluble | Poor |

| Mixture: Toluene/Hexanes | Tunable | Insoluble/Sparingly | Soluble | Potentially Excellent |

| Mixture: Isopropanol/Water | Tunable | Sparingly Soluble | Soluble | Potentially Excellent |

Based on this screening, isopropanol or a toluene/hexanes solvent system appears promising.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask (wrapped in foil).

-

Add a minimal amount of the chosen hot solvent (e.g., isopropanol) portion-wise while heating and swirling until the solid just dissolves completely.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

-

Drying:

-

Allow the crystals to air-dry on the filter paper for a short period.

-

Transfer the crystals to a watch glass or weighing dish and dry them thoroughly under high vacuum. Ensure the product is protected from light during drying.

-

Post-Purification Storage & Handling

Due to its instability, purified 1-Benzyl-1,4-dihydro-4-iodopyridine requires careful storage:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).

-

Light: Store in an amber vial or a clear vial wrapped completely in aluminum foil.

Quality Control: Confirming Purity and Identity

After purification, it is essential to verify the purity and confirm the chemical structure of the compound.

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectra should be clean, with minimal peaks attributable to impurities or solvents. Key expected signals for the 1,4-DHP core should be present.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point (MP): A sharp melting point range is a good indicator of high purity. Impurities typically broaden and depress the melting point.

The following diagram illustrates the analytical workflow for quality control.

Caption: Analytical Workflow for Purity and Identity Confirmation.

References

- Process for preparing 1,4-dihydropyridine compounds - European Patent Office - EP 1110962 A1.

- Preparation method of benzyl iodide and derivatives thereof - Google Patents - CN112723982B.

- Preparation method of N-benzyl-4-piperidone - Google Patents - CN116924967A.

-

Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed. Available at: [Link]

- Purification method of pyridine and pyridine derivatives - Google Patents - KR101652750B1.

-

3 Factors That Stabilize Free Radicals - Master Organic Chemistry. Available at: [Link]

-

A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Available at: [Link]

-

Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic - YouTube. Available at: [Link]

-

Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. - SciSpace. Available at: [Link]

-

1-Benzyl-1,4-dihydronicotinamide - SpectraBase. Available at: [Link]

- 1-benzyl-4-substituted piperidines - Google Patents - US3161644A.

-

Column Chromatography Prep - YouTube. Available at: [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society (ijrcs). Available at: [Link]

-

Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - PMC. Available at: [Link]

-

Guide to Gel Filtration or Size Exclusion Chromatography - Harvard Apparatus. Available at: [Link]

-

Automating Column Chromatography Protein Purification. Available at: [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Iodine - Carl ROTH. Available at: [Link]

-

Which carbocation is more stable? : r/OrganicChemistry - Reddit. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. ijrcs.org [ijrcs.org]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. opentrons.com [opentrons.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

"common side products in 1-Benzyl-1,4-dihydro-4-iodopyridine synthesis"

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting 1-Benzyl-1,4-dihydro-4-iodopyridine Synthesis

Executive Summary

The synthesis of 1-Benzyl-1,4-dihydro-4-iodopyridine is a high-stakes procedure due to the inherent instability of the target scaffold. Unlike standard dihydropyridines (DHPs), the presence of the iodine atom at the

This guide addresses the specific side products generated during the two-stage synthesis:

-

Quaternization: Formation of the 1-benzyl-4-iodopyridinium salt.

-

Nucleophilic Reduction: Hydride addition to form the 1,4-dihydro species.

Part 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the critical bifurcation points where side products are generated.

Figure 1: Reaction network showing the competition between 1,2-addition, 1,4-addition, and dehalogenation pathways.

Part 2: Common Side Products & Troubleshooting

The table below details the specific impurities you will encounter, their mechanistic origins, and how to mitigate them.

| Side Product | Structure Description | Origin (Mechanism) | Diagnostic Signal (NMR) | Mitigation Strategy |

| 1. De-iodinated DHP | 1-Benzyl-1,4-dihydropyridine (No Iodine) | Reductive Dehalogenation: Hydride attacks the Iodine directly or displaces it via radical mechanism during reduction. | Loss of C4-I signal; Appearance of C4-H 2 triplet (~3.0 ppm). | Use milder reducing agents (e.g., NaCNBH3) or lower equivalents (0.95 eq) of NaBH4. Keep temp < -10°C. |

| 2. The 1,2-Isomer | 1-Benzyl-1,2-dihydro-4-iodopyridine | Regioselectivity Failure: Hydride attacks C2 instead of C4. 1,2-addition is often thermodynamically favored in substituted pyridines. | Distinct vinylic protons at C3/C4; Shift in N-CH2-Ph peaks due to asymmetry. | Use bulky hydride sources (e.g., L-Selectride) to sterically hinder C2 attack. Optimize solvent polarity. |

| 3. Re-oxidized Salt | 1-Benzyl-4-iodopyridinium cation | Aromatization: The target DHP is air-sensitive. It loses hydride to revert to the aromatic salt. | Reappearance of downfield aromatic pyridine protons (>8.0 ppm). | CRITICAL: Perform all workups under Argon/Nitrogen. Store product in degassed solvents at -20°C. |

| 4. Benzyl Alcohol | Ph-CH2-OH | Hydrolysis: Nucleophilic attack of water on the benzyl group or unreacted benzyl halide. | Disappearance of Pyridine signals; Benzyl -CH2- shifts to ~4.6 ppm. | Ensure strictly anhydrous conditions during salt formation. Dry solvents over molecular sieves.[1] |

Part 3: Technical FAQs

Q1: Why does my reaction mixture turn dark purple/brown immediately after adding NaBH4?

Diagnosis: Iodine liberation.

Explanation: You are likely witnessing the formation of

-

Lower the Temperature: Conduct the reduction at -78°C or -40°C .

-

Switch Solvent: Change from Methanol (protic, promotes solvolysis) to dry Acetonitrile or DCM (aprotic) if solubility permits, or use a biphasic system (DCM/Water) to extract the DHP immediately upon formation.

Q2: I see two sets of "dihydro" peaks in my NMR. Is my product impure?

Diagnosis: Regioisomerism (1,2- vs 1,4-DHP). Explanation: Reduction of 4-substituted pyridinium salts yields a mixture of 1,2-dihydro and 1,4-dihydro isomers. The ratio depends on the "Hard/Soft" nature of the nucleophile.

-

1,2-Attack: Hard nucleophiles (e.g., LiAlH4) often favor C2.

-

1,4-Attack: Soft nucleophiles (e.g., NaBH4 in MeOH, dithionite) favor C4. Solution: To maximize the 1,4-isomer , use Sodium Dithionite (

) under basic conditions (buffered pH 8). This reagent is highly selective for 1,4-reduction [1].

Q3: The iodine is gone from my final product. What happened?

Diagnosis: Reductive Dehalogenation.

Explanation: The C4-I bond in the dihydropyridine is an allylic/benzylic-type iodide. It is extremely weak. If you use excess hydride or allow the reaction to warm up, the hydride displaces the iodine (

-

Stoichiometry Control: Use exactly 0.25 eq of NaBH4 (since 1 mole of Borohydride provides 4 hydrides) or 1.0 eq of a monohydride donor.

-

Quench Rapidly: Do not let the reaction stir "overnight." Monitor by TLC and quench with Acetone (destroys excess hydride) immediately upon consumption of starting material.

Part 4: Optimized Protocol (Self-Validating)

Step 1: Synthesis of 1-Benzyl-4-iodopyridinium Bromide (The Precursor)

-

Dissolve 4-iodopyridine (1.0 eq) in anhydrous Acetone.

-

Add Benzyl Bromide (1.1 eq) dropwise at 0°C.

-

Stir at RT for 12-24h. The product precipitates as a yellow solid.[1][2]

-

Validation: Filter and wash with cold ether.

NMR should show a downfield shift of pyridine protons compared to the starting material.

Step 2: Selective Reduction to 1-Benzyl-1,4-dihydro-4-iodopyridine

-

Suspend the salt from Step 1 in deoxygenated Methanol/Water (1:1) at 0°C .

-

Add Sodium Dithionite (3.0 eq) and Sodium Bicarbonate (3.0 eq) simultaneously in small portions over 15 minutes.

-

Why Dithionite? It is milder than Borohydride and prevents de-iodination while favoring the 1,4-isomer [2].

-

-

Stir for 30-60 minutes under

. The solution will turn from yellow to clear/pale fluorescent. -

Extraction: Extract rapidly into cold Chloroform (

). -

Validation: Dry over

and evaporate at <30°C . Analyze immediately.-

Success Marker: C4-H signal appears as a doublet/multiplet integrating to 1H (if Iodine is present) or distinct shift from the aromatic region.

-

Failure Marker: C4-H appears as a triplet (indicating

-> De-iodination).

-

References

-

Cardiff University. (2017). Reactions of biologically inspired hydride sources with B(C6F5)3. (Discusses stability and synthesis of 1-benzyl-1,4-dihydropyridines).

-

University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines. (Details regioselectivity of 1,2 vs 1,4 reduction).

-

BenchChem. (2025). 1-benzyl-4-methylpyridin-1-ium chloride Technical Guide. (General protocol for benzyl-pyridinium salt synthesis).

-

MDPI. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling. (Discusses reactivity of benzyl-pyridinium intermediates).

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-1,4-dihydro-4-iodopyridine

Welcome to the technical support center for the synthesis and optimization of 1-Benzyl-1,4-dihydro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging and highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of its synthesis and handling.

The 1,4-dihydropyridine (1,4-DHP) scaffold is a critical pharmacophore, but its inherent instability poses significant challenges.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-Benzyl-1,4-dihydro-4-iodopyridine, and what are the primary challenges in its synthesis?

1-Benzyl-1,4-dihydro-4-iodopyridine is a substituted dihydropyridine derivative. The core challenge in its synthesis and handling is the inherent chemical instability of the 1,4-DHP ring. This ring system is highly susceptible to oxidation, which results in the formation of the thermodynamically more stable aromatic pyridinium salt.[1] This aromatization process leads to a complete loss of the desired structure and any associated biological activity.[2] The presence of an iodine atom at the 4-position can further influence the electronic properties and stability of the molecule.

Q2: What is the principal degradation pathway for this compound?

The primary degradation pathway is oxidative aromatization. The 1,4-dihydropyridine ring loses two electrons and two protons (an oxidative dehydrogenation) to form the corresponding 1-benzyl-4-iodopyridinium iodide salt.[1][2] This process can be initiated by various factors, including:

-

Atmospheric Oxygen: The most common oxidant.

-

Light: Dihydropyridines are notoriously photosensitive.[2]

-

Heat: Elevated temperatures can accelerate decomposition.

-

Acidic Conditions: Protic acids can facilitate the oxidation process.

Q3: What is the most reliable synthetic strategy for preparing 1-Benzyl-1,4-dihydro-4-iodopyridine?

A direct, one-pot synthesis is highly challenging due to the reactivity of the target molecule. A more robust and controllable approach is a two-step synthesis:

-

Step 1: Quaternization. Synthesis of the stable aromatic precursor, 1-Benzyl-4-iodopyridinium iodide , by reacting 4-iodopyridine with a benzyl halide.

-

Step 2: Reduction. Controlled reduction of the pyridinium salt to the target 1,4-dihydropyridine. This is the most critical step where optimization is crucial.

This strategy allows for the purification of the stable pyridinium salt intermediate before proceeding to the sensitive reduction step, which generally improves the purity of the final product.

Troubleshooting and Optimization Guide